3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a methylthio group and a sulfonyl group attached to a benzyl moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to use trifluoromethyl phenyl sulfone as a starting material, which undergoes nucleophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethyl sulfoxides: Engages in metal-free C-H trifluoromethylthiolation reactions.
Tertiary butyl esters: Commonly used in synthetic organic chemistry for introducing tert-butoxycarbonyl groups.
Uniqueness
3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a trifluoromethyl group and a sulfonyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S2/c1-20-12-6-7-17(8-12)21(18,19)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPVOSKMZFYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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